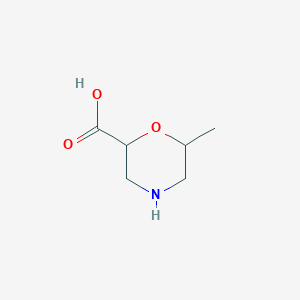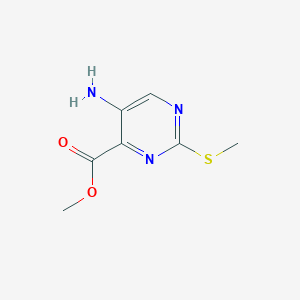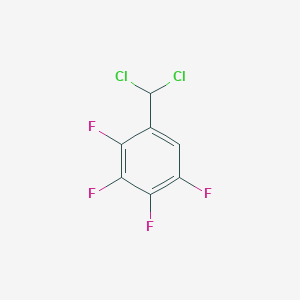
Tetrakis(ethylmethylamino)vanadium(IV), 98% TEMAV
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrakis(ethylmethylamino)vanadium(IV), also known as TEMAV, is an organometallic compound . It is a coordination complex of vanadium with four ethylmethylamino ligands . The compound is a dark green liquid .
Molecular Structure Analysis
TEMAV has a molecular weight of 283.35 . Its IUPAC name is vanadium (IV) ethyl (methyl)amide . The InChI code for TEMAV is1S/4C3H8N.V/c4*1-3-4-2;/h4*3H2,1-2H3;/q4*-1;+4 . Chemical Reactions Analysis
TEMAV can initiate the polymerization of olefins to form valuable polymers. It can also catalyze the reaction between alkenes and oxidants to produce epoxides.Physical And Chemical Properties Analysis
TEMAV is a dark green liquid . It is insoluble in water . The compound has a molecular weight of 283.35 .Wissenschaftliche Forschungsanwendungen
Atomic Layer Deposition (ALD) of Thin Films
TEMAV has been identified as a crucial precursor for the atomic layer deposition (ALD) of thin films. For example, thin vanadium nitride (VN) layers grown using TEMAV and NH3 plasma at deposition temperatures between 70°C and 150°C exhibited properties close to stoichiometric VN. These VN layers served effectively as diffusion barriers for copper, showcasing high performance up to a temperature of 720°C (Rampelberg et al., 2013). Additionally, vanadium dioxide (VO2) thin films deposited via ALD using TEMAV demonstrated a metal-insulator transition at ∼72°C, indicating potential applications in resistively coupled oscillators and self-selected resistive devices (Bai et al., 2020).
Material Science and Electronics
TEMAV has been leveraged to produce amorphous VO2 thin films that undergo a phase transition, known as the metal-insulator transition, at specific temperatures. This property is of significant interest for applications in smart windows and electronic devices. The ability to deposit VO2 films with high repeatability and stability using ALD processes opens new avenues in the fabrication of electronic components with tunable electrical properties (Bai et al., 2020).
Safety and Hazards
Zukünftige Richtungen
TEMAV is one of numerous organometallic compounds manufactured by American Elements under the trade name AE Organometallics™ . Organometallics are useful reagents, catalysts, and precursor materials with applications in thin film deposition, industrial chemistry, pharmaceuticals, LED manufacturing, and others .
Wirkmechanismus
Pharmacokinetics
that is sensitive to air and moisture . These properties could potentially impact its bioavailability and stability.
Action Environment
TEMAV is sensitive to air and moisture , which means that its action, efficacy, and stability could be influenced by environmental factors such as humidity and temperature. Proper storage and handling of TEMAV are essential to maintain its effectiveness. It should be handled under inert gas and protected from moisture .
Eigenschaften
IUPAC Name |
ethyl(methyl)azanide;vanadium(4+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C3H8N.V/c4*1-3-4-2;/h4*3H2,1-2H3;/q4*-1;+4 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPHIZQUERBDLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N-]C.CC[N-]C.CC[N-]C.CC[N-]C.[V+4] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H32N4V |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![[(2-Fluorophenyl)methyl]triphenyl-phosphonium chloride](/img/structure/B6359534.png)




![3-Chloro-4-(trifluoromethyl)-benzo[b]thiophene-2-carbonyl chloride, 90%](/img/structure/B6359575.png)